Benzhydryl 4-nitrobenzoate
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Overview
Description
Benzhydryl 4-nitrobenzoate is an organic compound that belongs to the ester class of chemicals It is formed by the esterification of benzhydrol and 4-nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 4-nitrobenzoate typically involves the esterification reaction between benzhydrol and 4-nitrobenzoic acid. One common method is to dissolve benzhydrol in a suitable solvent like dichloromethane and add 4-nitrobenzoic acid along with a catalyst such as sulfuric acid. The reaction mixture is then heated to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method offers advantages such as improved mixing, heat transfer, and cost savings. The reaction can be carried out in a flow reactor, where the reactants are continuously fed into the system, and the product is continuously removed .
Chemical Reactions Analysis
Types of Reactions: Benzhydryl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products:
Reduction: Benzhydryl 4-aminobenzoate.
Substitution: Benzhydrol and 4-nitrobenzoic acid.
Scientific Research Applications
Benzhydryl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzhydryl 4-nitrobenzoate involves its interaction with various molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The ester group can be hydrolyzed by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
Benzhydryl benzoate: Similar structure but lacks the nitro group.
4-Nitrobenzoic acid: Contains the nitro group but lacks the ester linkage.
Benzhydryl 4-aminobenzoate: Formed by the reduction of benzhydryl 4-nitrobenzoate.
Properties
IUPAC Name |
benzhydryl 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-20(17-11-13-18(14-12-17)21(23)24)25-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMVNCZOEUNBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296199 |
Source
|
Record name | benzhydryl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25115-94-0 |
Source
|
Record name | NSC108261 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzhydryl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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